2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol
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Overview
Description
2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a phenolic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Etherification: The initial step involves the formation of ether linkages through the reaction of phenolic compounds with ethylene oxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated control systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to form ethers or alcohols using reducing agents like LiAlH4.
Substitution: The phenolic core can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution: HNO3 (Nitric acid) for nitration, H2SO4 (Sulfuric acid) for sulfonation
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Ethers, alcohols
Substitution: Nitro compounds, sulfonic acids
Scientific Research Applications
2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The phenolic core can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The ether linkages may enhance the compound’s solubility and bioavailability, facilitating its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,4-bis(1-methyl-1-phenylethyl)
- Phenol, 2,4-bis(1-phenylethyl)
- Phenol, 2,4-bis(1,1-dimethylethyl)
Uniqueness
2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol is unique due to its multiple ether linkages and the specific arrangement of the phenolic core with 1-phenylethyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
110199-19-4 |
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Molecular Formula |
C29H36O4 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2-[2-[2-[5-methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C29H36O4/c1-22-20-29(33-19-18-32-17-16-31-15-14-30)28(24(3)26-12-8-5-9-13-26)21-27(22)23(2)25-10-6-4-7-11-25/h4-13,20-21,23-24,30H,14-19H2,1-3H3 |
InChI Key |
SLRAWEFHXZPCAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)OCCOCCOCCO |
Origin of Product |
United States |
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